4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine
CAS No.:
Cat. No.: VC13562291
Molecular Formula: C13H15FN2O
Molecular Weight: 234.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15FN2O |
|---|---|
| Molecular Weight | 234.27 g/mol |
| IUPAC Name | 4-[(6-fluoro-1H-indol-3-yl)methyl]morpholine |
| Standard InChI | InChI=1S/C13H15FN2O/c14-11-1-2-12-10(8-15-13(12)7-11)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2 |
| Standard InChI Key | AFZLZLNNAKRQDA-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC2=CNC3=C2C=CC(=C3)F |
| Canonical SMILES | C1COCCN1CC2=CNC3=C2C=CC(=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₃H₁₅FN₂O; molecular weight: 234.27 g/mol) combines two heterocyclic systems: a six-membered morpholine ring and a five-membered 6-fluoroindole moiety. The fluorine atom at the indole’s 6-position enhances electron-withdrawing effects, influencing π-π stacking interactions and metabolic stability . The methylene linker (-CH₂-) provides conformational flexibility, enabling optimal binding to biological targets like dopamine receptors .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅FN₂O |
| Molecular Weight | 234.27 g/mol |
| CAS Number | 1356229-1 |
| LogP (Predicted) | 2.8–3.2 |
| Hydrogen Bond Donors | 1 (indole NH) |
| Hydrogen Bond Acceptors | 3 (morpholine O, indole N, F) |
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine typically follows a multi-step sequence:
-
Indole Core Preparation: 6-Fluoroindole is synthesized via Fischer indole synthesis, employing 4-fluorophenylhydrazine and a ketone precursor under acidic conditions.
-
Morpholine Incorporation: The indole’s 3-position is functionalized with a methylene group using Mannich reaction conditions, followed by coupling with morpholine via nucleophilic substitution .
-
Purification: Final purification employs column chromatography (e.g., 5–30% ethyl acetate/hexanes) to isolate the product in >90% purity .
Structure-Activity Relationship (SAR) Studies
Modifications to the indole and morpholine moieties reveal critical insights:
-
Fluorine Position: Moving fluorine from the 6- to 5-position (as in 4-((5-fluoro-1H-indol-3-yl)methyl)morpholine) reduces D4R binding affinity by ~10-fold, underscoring the 6-fluoro group’s role in target engagement .
-
Morpholine Substituents: Replacing morpholine with piperazine decreases selectivity for D4R over D2/D3 receptors, highlighting morpholine’s importance in receptor specificity .
Table 2: Impact of Substituents on D4R Antagonism (Ki Values)
| Compound Modification | Ki (nM) |
|---|---|
| 6-Fluoroindole-morpholine | 5.2 |
| 5-Fluoroindole-morpholine | 52.1 |
| Morpholine → Piperazine | 310.0 |
| 6-Chloroindole-morpholine | 2.2 |
Biological Activities and Pharmacological Applications
Dopamine D4 Receptor Antagonism
4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine exhibits potent D4R antagonism (Ki = 5.2 nM), with >100-fold selectivity over D2/D3 receptors . This selectivity arises from hydrophobic interactions between the morpholine ring and D4R’s extracellular loop 2, as demonstrated in molecular docking studies. In rodent models, the compound attenuates L-DOPA-induced dyskinesia without affecting antiparkinsonian efficacy, positioning it as a promising adjuvant therapy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume